

# Boc-Arg(Mts)-OH CAS number and molecular weight

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## Compound of Interest

Compound Name: *Boc-Arg(Mts)-OH*

Cat. No.: *B558384*

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## Technical Guide: Boc-Arg(Mts)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of  $\text{N}^{\alpha}\text{-Boc-N}^{\omega}\text{-}(m\text{esitylene-2-sulfonyl})\text{-L-arginine}$  (**Boc-Arg(Mts)-OH**), a key reagent in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, applications in peptide synthesis, and protocols for its use.

## Core Chemical Properties

**Boc-Arg(Mts)-OH** is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain of arginine is protected by a mesitylene-2-sulfonyl (Mts) group. It is commonly available as a free acid or as a cyclohexylammonium (CHA) salt to improve solubility and handling.

Below is a summary of the key quantitative data for different forms of this reagent. There appears to be some variability in the reported CAS numbers and molecular weights for the free acid form in commercial sources.

Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Free Acid	136625-03-1	C <sub>20</sub> H <sub>32</sub> N <sub>4</sub> O <sub>6</sub> S	456.6[1]
Free Acid (alternative)	102185-38-6	C <sub>21</sub> H <sub>34</sub> N <sub>4</sub> O <sub>7</sub> S	486.58[2]
Cyclohexylammonium Salt	68262-72-6	C <sub>20</sub> H <sub>32</sub> N <sub>4</sub> O <sub>6</sub> S · C <sub>6</sub> H <sub>13</sub> N	555.73[3]
Cyclohexylammonium Salt (alternative)	68262-71-5	C <sub>20</sub> H <sub>32</sub> N <sub>4</sub> O <sub>6</sub> S · C <sub>6</sub> H <sub>13</sub> N	555.73[4]

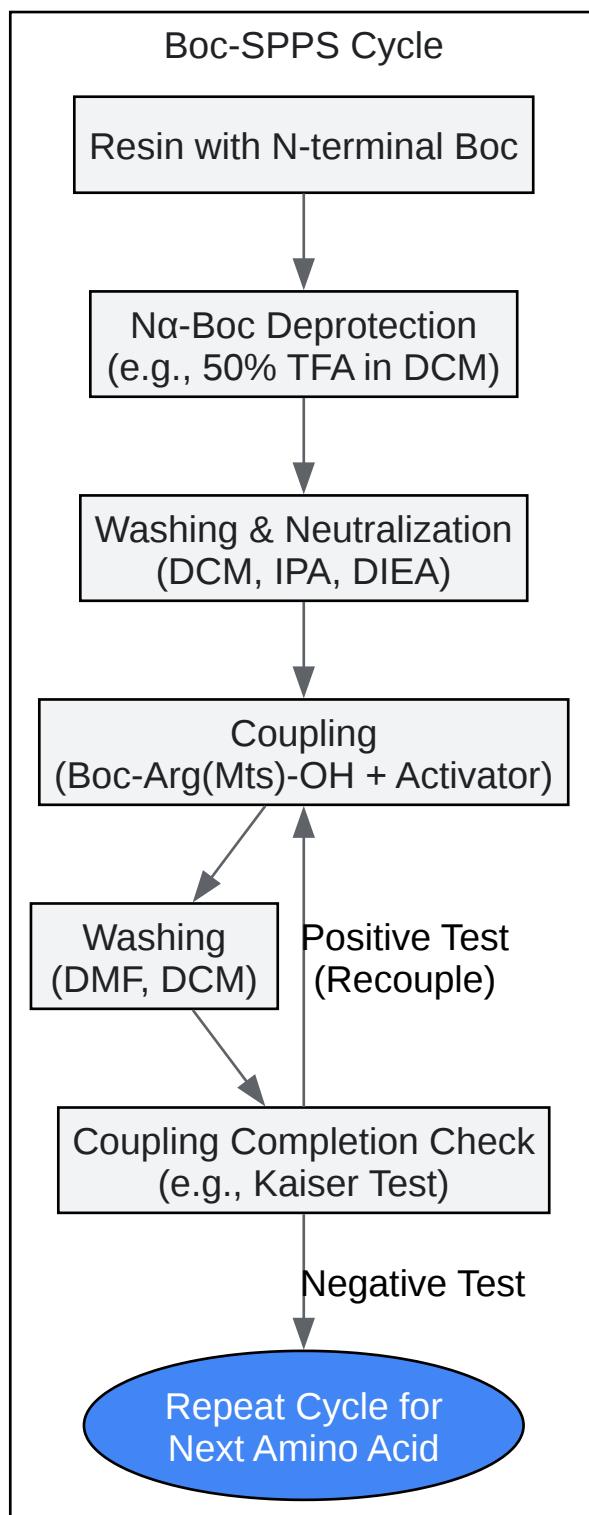
## Application in Peptide Synthesis

**Boc-Arg(Mts)-OH** is primarily utilized in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The incorporation of arginine into a peptide sequence presents a challenge due to the highly basic and nucleophilic nature of its guanidinium side chain. The Mts group serves as a robust protecting group for this side chain, preventing unwanted side reactions during the stepwise assembly of the peptide.

The Mts protecting group was developed as an alternative to the tosyl (Tos) group and is more readily cleaved.[5] Its removal is typically achieved under strong acidic conditions, but it is more labile than the Tos group.[5] However, compared to other protecting groups used in Fmoc chemistry like Pmc or Pbf, the Mts group is considered less acid-labile.[6][7]

## Logical Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS using a protected amino acid like **Boc-Arg(Mts)-OH**.



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Caption: General workflow for one cycle of Boc-based solid-phase peptide synthesis.

# Experimental Protocols

## General Protocol for Boc-SPPS Cycle

This protocol outlines a single cycle for the addition of an amino acid in manual Boc-SPPS.

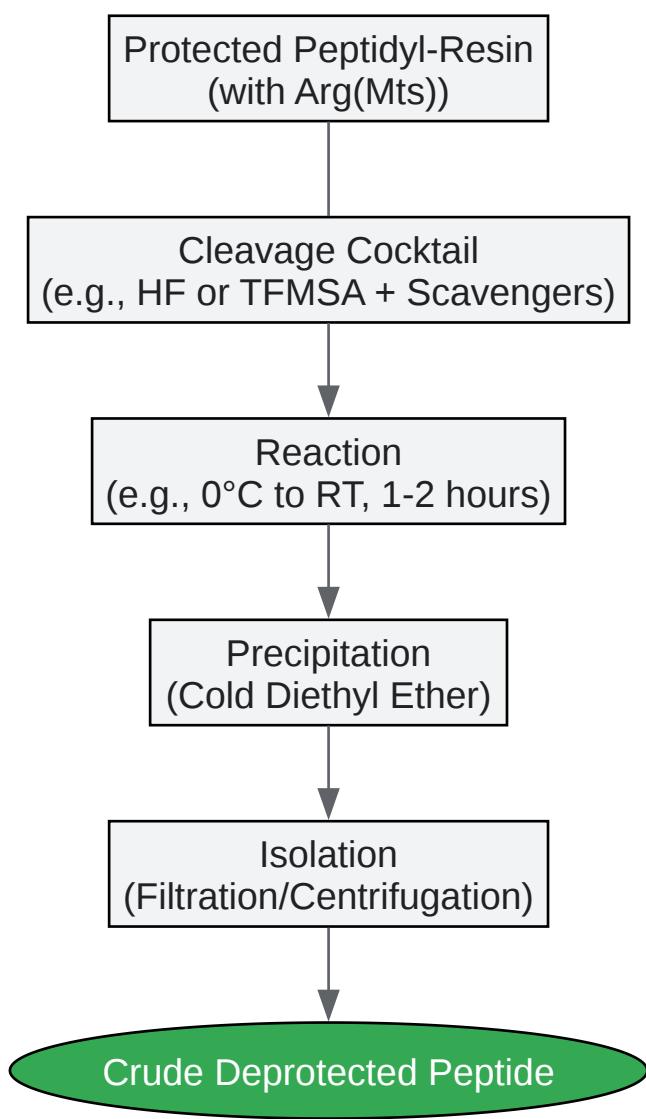
- Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
- $\text{N}^{\alpha}\text{-Boc Deprotection}$ : Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM. A common procedure is a short initial treatment (1-2 minutes) followed by a longer treatment (20-30 minutes) with fresh solution.<sup>[8]</sup>
- Washing and Neutralization: Wash the resin multiple times with DCM, followed by isopropanol (IPA), and then DCM again. Neutralize the deprotected amino group with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
- Coupling:
  - Dissolve **Boc-Arg(Mts)-OH** and a coupling agent (e.g., HBTU, DIC) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
  - Add the activated amino acid solution to the resin.
  - Allow the coupling reaction to proceed for 1-2 hours.
- Coupling Monitoring: Check for reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.<sup>[8]</sup>
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.

## Deprotection of the Mts Group and Cleavage from Resin

The final step after assembling the full peptide chain is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Mts

group on arginine.

The Mts group is generally removed by strong acids. While less acid-labile than Pmc or Pbf groups, it can be cleaved with reagents like trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF).<sup>[9]</sup> The use of scavengers is crucial during this step to prevent side reactions, particularly the alkylation of sensitive residues like tryptophan and methionine.



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Caption: Workflow for the final cleavage and deprotection step in Boc-SPPS.

Standard Cleavage Protocol (Illustrative Example using HF):

- Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
- Place the dried peptidyl-resin in the reaction vessel of an HF apparatus.
- Add a scavenger mixture. A common scavenger is anisole.
- Cool the vessel to -5 to 0°C.
- Distill a measured amount of anhydrous HF into the reaction vessel.
- Stir the mixture at 0°C for approximately 1 hour.
- Remove the HF by evaporation under a stream of nitrogen.
- Wash the residue with cold diethyl ether to precipitate the crude peptide.
- Collect the peptide by filtration or centrifugation.
- The crude peptide can then be purified, typically by reverse-phase HPLC.

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